C23H21ClN4O7
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Overview
Description
. This compound is a derivative of alprazolam, a well-known medication used to treat anxiety and panic disorders. The addition of the glucuronide group enhances its solubility and alters its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy Alprazolam -D-Glucuronide typically involves the glucuronidation of 1-Hydroxy Alprazolam. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, uridine diphosphate glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 1-Hydroxy Alprazolam. The chemical method involves the use of glucuronic acid derivatives under acidic or basic conditions to achieve the conjugation.
Industrial Production Methods
Industrial production of 1-Hydroxy Alprazolam -D-Glucuronide involves large-scale glucuronidation reactions using optimized conditions to maximize yield and purity. The process typically includes steps such as:
Preparation of 1-Hydroxy Alprazolam: This involves the hydroxylation of alprazolam.
Glucuronidation: The hydroxylated product is then subjected to glucuronidation using either enzymatic or chemical methods.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy Alprazolam -D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the glucuronide group, reverting to 1-Hydroxy Alprazolam.
Substitution: The chlorine atom in the structure can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-Hydroxy Alprazolam.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-Hydroxy Alprazolam -D-Glucuronide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of alprazolam metabolites.
Biology: Studied for its role in the metabolism and excretion of alprazolam in biological systems.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Used in the development of new formulations and drug delivery systems to enhance the bioavailability and efficacy of alprazolam.
Mechanism of Action
The mechanism of action of 1-Hydroxy Alprazolam -D-Glucuronide involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability. This results in anxiolytic and sedative effects, similar to those of alprazolam.
Comparison with Similar Compounds
Similar Compounds
Alprazolam: The parent compound, used to treat anxiety and panic disorders.
1-Hydroxy Alprazolam: The hydroxylated metabolite of alprazolam.
Alprazolam Glucuronide: Another glucuronide conjugate of alprazolam.
Uniqueness
1-Hydroxy Alprazolam -D-Glucuronide is unique due to its enhanced solubility and altered pharmacokinetic properties compared to alprazolam and its other metabolites. The addition of the glucuronide group facilitates its excretion and reduces its potential for accumulation in the body, making it a valuable compound for studying the metabolism and pharmacokinetics of alprazolam.
Biological Activity
The compound C23H21ClN4O7 is a complex organic molecule that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a triazole ring, which is known for its diverse biological activities. The presence of chlorine and various functional groups enhances its pharmacological profile, making it a candidate for further investigation in drug development.
1. Anti-inflammatory Activity
Recent studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, research on similar triazole derivatives revealed that they significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in cultured peripheral blood mononuclear cells. These findings suggest that this compound may modulate immune responses effectively, potentially offering therapeutic benefits in inflammatory conditions .
Compound | Cytokine Reduction | Effectiveness |
---|---|---|
This compound | TNF-α, IFN-γ | Significant |
Control | None | Baseline |
2. Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Studies show that it possesses strong activity against both Gram-positive and Gram-negative bacteria. Comparative analyses with commercial antibiotics demonstrated that this compound outperformed several standard treatments in inhibiting bacterial growth .
Bacterial Strain | This compound Efficacy | Standard Antibiotic Efficacy |
---|---|---|
Staphylococcus aureus | High | Moderate |
Escherichia coli | Moderate | High |
Pseudomonas aeruginosa | High | Low |
3. Anticancer Activity
The antiproliferative properties of this compound have also been investigated in cancer cell lines. It has shown promising results against lung and breast cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis, which are critical for tumor growth and metastasis .
Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Lung Cancer | 10 | Apoptosis induction |
Breast Cancer | 15 | Inhibition of angiogenesis |
Case Studies
In a notable case study involving the synthesis and evaluation of triazole derivatives similar to this compound, researchers synthesized several compounds and assessed their biological activities comprehensively. These compounds exhibited not only antibacterial and anti-inflammatory properties but also showed promise in reducing tumor cell viability in vitro .
Case Study Highlights:
- Objective: To evaluate the biological activity of synthesized triazole derivatives.
- Findings: Compounds demonstrated significant reductions in cytokine levels and effective inhibition of bacterial growth.
- Conclusion: The study supports the hypothesis that triazole derivatives can serve as effective therapeutic agents against inflammation and infection.
Properties
Molecular Formula |
C23H21ClN4O7 |
---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-(2-methoxyethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C23H21ClN4O7/c1-35-9-8-27-20(30)16-17(21(27)31)23(26-18(16)19(29)11-2-4-12(24)5-3-11)14-10-13(28(33)34)6-7-15(14)25-22(23)32/h2-7,10,16-19,26,29H,8-9H2,1H3,(H,25,32)/t16-,17-,18-,19-,23-/m1/s1 |
InChI Key |
WJRKAMGUGUWGSG-RRFSAMJTSA-N |
Isomeric SMILES |
COCCN1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O |
Canonical SMILES |
COCCN1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)NC2C(C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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